molecular formula C15H21BN2O3 B6182679 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole CAS No. 2411462-03-6

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No. B6182679
CAS RN: 2411462-03-6
M. Wt: 288.1
InChI Key:
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Description

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole, also known as MMDI, is an organic compound with a variety of applications in scientific research. It is a member of the indazole family, which is a heterocyclic aromatic compound consisting of a six-membered ring of five carbon atoms and one nitrogen atom. MMDI has been used in a range of studies, including those related to drug discovery and development, as well as in biochemistry, genetics, and other areas of scientific research.

Scientific Research Applications

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been used in a variety of scientific research applications. It has been used in the development of drugs to treat cancer, diabetes, and other diseases. It has also been used in the study of enzymes, proteins, and other biomolecules, as well as in the study of gene expression and regulation. Additionally, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been used in the study of the structure and function of cell membranes, and in the study of the mechanisms of drug action.

Mechanism of Action

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has also been shown to act as an agonist of certain G-protein coupled receptors (GPCRs), including the cannabinoid receptor CB1. Additionally, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been shown to act as an antagonist of certain ion channels, such as the voltage-gated sodium channel Nav1.7.
Biochemical and Physiological Effects
7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to modulate the activity of certain GPCRs, such as the cannabinoid receptor CB1. Additionally, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channel Nav1.7. Furthermore, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been shown to modulate the expression of certain genes, such as those involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole in laboratory experiments include its availability, its low cost, and its relatively low toxicity. Additionally, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been found to be stable in both aqueous and non-aqueous solvents, making it suitable for use in a variety of laboratory experiments. However, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been found to be a relatively weak inhibitor of certain enzymes and GPCRs, and its effects on ion channels have been found to be relatively weak. Furthermore, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has been found to be relatively unstable in the presence of light and air.

Future Directions

The potential future directions for the use of 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole in scientific research include the development of new drugs and therapeutics, the study of the structure and function of cell membranes, the study of gene expression and regulation, and the study of the mechanisms of drug action. Additionally, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole could be used to study the effects of environmental pollutants on human health, and to develop new methods for drug delivery. Furthermore, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole could be used to study the effects of aging on the body, and to develop new treatments for age-related diseases.

Synthesis Methods

7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole can be synthesized in two steps. The first step involves the formation of the indazole intermediate, which is formed by reacting 1-methyl-2-nitro-1,2-dihydro-3H-indazole with 1-methyl-1,2,3-triazole in the presence of a base. The second step involves the condensation of the indazole intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to form 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole. This method has been used to synthesize 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole in both aqueous and non-aqueous solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves the reaction of 2-methyl-5-nitro-2H-indazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane followed by reduction of the nitro group and subsequent methoxylation of the resulting amine.", "Starting Materials": [ "2-methyl-5-nitro-2H-indazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Dimethyl sulfate" ], "Reaction": [ "Step 1: 2-methyl-5-nitro-2H-indazole is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole.", "Step 2: The nitro group in the resulting compound is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is then methoxylated using dimethyl sulfate in the presence of sodium hydroxide to form the final product, 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole." ] }

CAS RN

2411462-03-6

Molecular Formula

C15H21BN2O3

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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